1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol
Description
1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring substituted with a hydroxyl group at position 3 and a 2,4-dichlorobenzyl group at position 1. Its molecular formula is C₁₁H₁₂Cl₂NO, with a molar mass of 248.13 g/mol . The compound is identified by multiple CAS numbers (e.g., 864415-14-5, 1264033-86-4) and is used in pharmaceutical research, particularly as a precursor or intermediate in the synthesis of bioactive molecules .
Structure
2D Structure
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-9-2-1-8(11(13)5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZKXAKTSOBSGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known to have a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections. It is also suggested that it may target the adenine nucleotide translocator (ANT) in the inner mitochondrial membrane.
Mode of Action
The mode of action of 1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins. When targeting ANT, it acts as a hexokinase (HK) inducer and induces a conformational change in the ANT, leading to mitochondrial channel formation.
Biochemical Pathways
Its antiseptic properties suggest that it may interfere with the metabolic processes of bacteria and viruses, thereby inhibiting their growth and replication.
Pharmacokinetics
It is known that it is released almost immediately from its formulation and reaches peak concentration after 3-4 minutes. The concentration in saliva after 120 minutes represents about 50% of the administered dose.
Result of Action
The result of the action of this compound is the elimination of bacteria and viruses associated with mouth and throat infections. This leads to a reduction in the symptoms of these infections, such as sore throat.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect its antiseptic activity. Furthermore, its stability and efficacy can be influenced by factors such as temperature and humidity.
Biological Activity
1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol is a compound that has attracted significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₂Cl₂N₁O, with a molecular weight of approximately 246.13 g/mol. The compound features a pyrrolidine ring substituted with a 2,4-dichlorobenzyl group and a hydroxyl group. The presence of the dichlorobenzyl moiety enhances its lipophilicity, potentially improving bioavailability in biological systems.
Research indicates that this compound interacts with various molecular targets, possibly modulating enzyme or receptor activity. Preliminary studies suggest that it may influence neurotransmitter systems or other cellular pathways, although the exact mechanisms remain under investigation.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding: It could bind to neurotransmitter receptors, affecting signaling pathways.
Antimicrobial Properties
This compound has been studied for its antimicrobial properties. Its structure suggests potential efficacy against various pathogens due to the presence of the dichlorobenzyl group.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 3.12 μg/mL | |
| Escherichia coli | 12.5 μg/mL |
These results indicate that the compound exhibits varying degrees of activity against different bacterial strains.
Neuropharmacological Effects
Emerging studies suggest that this compound may have neuropharmacological effects. For instance, it has been shown to alter anandamide levels in neuronal cells and mouse brains when administered at specific doses . This modulation of endocannabinoid levels could have implications for anxiety and mood disorders.
Case Studies
Case Study 1: Neuropharmacological Assessment
In a study assessing the effects of this compound on emotional behavior in mice, researchers found that doses as low as 30 mg/kg led to significant behavioral changes. These findings suggest potential applications in treating anxiety-related disorders .
Case Study 2: Enzyme Interaction Studies
A series of experiments aimed at elucidating the interaction between this compound and specific enzymes revealed that it could act as a potent inhibitor of certain metabolic pathways. For example, it was shown to inhibit NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D) activity significantly .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (S)-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol | Same structure but different chirality | Potentially different biological activity |
| 1-(3-Chlorobenzyl)-pyrrolidin-3-ol | Chlorine atom at a different position | May exhibit different receptor interactions |
| 1-(Phenyl)-pyrrolidin-3-ol | No halogen substitution | Simpler structure; less biological activity |
This comparison highlights how variations in structure can lead to differences in biological activity and therapeutic potential.
Scientific Research Applications
Chemistry
1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
Research indicates that this compound may possess biological activities , particularly antimicrobial and antiviral properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
Medicine
The compound is under investigation for its potential as a therapeutic agent for various diseases. Ongoing research aims to elucidate its mechanisms of action and therapeutic efficacy in treating conditions related to microbial infections and possibly other health issues.
Industry
In industrial applications, it is utilized in the development of new materials and chemical processes, showcasing its versatility beyond laboratory settings.
Antimicrobial Properties
Research has demonstrated significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro assays have indicated minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL, highlighting its potential as an antibacterial agent.
Antiviral Activity
Investigations into the antiviral properties of this compound are ongoing. Its structural characteristics suggest it may interfere with viral replication mechanisms, although specific pathways remain to be fully elucidated.
Case Studies and Research Findings
Several studies have provided insights into the biological activity and potential applications of this compound:
- Antimicrobial Efficacy : A study evaluated the MIC against various bacterial strains, demonstrating significant antibacterial activity compared to standard antibiotics.
- Mechanistic Insights : Pharmacokinetic simulations have shed light on how this compound is metabolized in vivo, contributing to understanding its therapeutic potential.
Comparison with Similar Compounds
(a) 1-(3-Chloro-benzyl)-pyrrolidin-3-ol
- Molecular Formula: C₁₁H₁₄ClNO
- Molar Mass : 211.69 g/mol
- Key Difference: Substitution at the 3-position of the benzyl group instead of 2,4-dichloro.
(b) (S)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol
- Key Difference : Dichloro substitution at 3,4-positions on the benzyl ring. The spatial arrangement may enhance lipophilicity compared to the 2,4-dichloro isomer, affecting membrane permeability .
- Synthesis : Produced via stereoselective routes, highlighting the role of chirality in pharmacological activity .
Heterocyclic Core Modifications
(a) 1-(2,4-Dichloro-benzyl)-piperidin-4-ol
(b) 1-(2,4-Dichloro-benzyl)-5-methyl-3-nitro-1H-pyrazole
- Molecular Formula : C₁₁H₉Cl₂N₃O₂
- Key Difference : Substitution of pyrrolidine with a pyrazole ring, introducing nitro and methyl groups. The pyrazole’s aromaticity and nitro group’s electron-withdrawing effects may enhance stability or reactivity in medicinal chemistry applications .
Stereochemical Variants
(a) (R)-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol
- Key Difference : Enantiomeric form of the target compound. Stereochemistry at the pyrrolidine hydroxyl group can significantly influence binding affinity to chiral targets (e.g., enzymes or transporters) .
- Availability : Supplied by Fluorochem for asymmetric synthesis studies .
Structural and Property Comparison Table
Research Findings and Implications
- Antiviral Activity : Analogs like 1-(2-phenylethyl)pyrrolidin-3-ol () demonstrate that benzyl substituents influence antiviral potency, suggesting that the 2,4-dichloro configuration in the target compound may optimize steric and electronic interactions with viral targets .
- Synthetic Challenges : The discontinued status of this compound () highlights supply chain issues for niche research compounds, prompting reliance on custom synthesis .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol generally involves:
- Construction of the pyrrolidine ring with a hydroxyl substituent at the 3-position.
- Introduction of the 2,4-dichlorobenzyl group at the nitrogen atom.
- Control of stereochemistry to obtain optically pure or enriched products.
Key synthetic challenges include selective functional group transformations, amine protection/deprotection strategies, and efficient cyclization steps.
Preparation of the Pyrrolidin-3-ol Core
Starting from Optically Active Hydroxy Amino Acids
A prominent method uses optically active 4-amino-(S)-2-hydroxybutylic acid as a starting material, which undergoes a sequence of transformations to yield (S)-3-hydroxypyrrolidine, a key intermediate:
- Amine Protection: Introduction of an amine protecting group (e.g., Boc, Cbz) to the amino group to prevent side reactions.
- Reduction: Conversion of the carboxylic acid group to a primary alcohol.
- Activation: Halogenation of the primary alcohol to create a good leaving group.
- Cyclization: Intramolecular nucleophilic substitution (amine cyclization) to form the pyrrolidine ring with the hydroxyl substituent at the 3-position.
This method allows for economical, industrial-scale preparation with high optical purity and chemical purity, often avoiding complex purification steps by employing distillation under reduced pressure.
| Step | Description | Reagents/Conditions |
|---|---|---|
| Amine protection | Protect amine group on 4-amino-(S)-2-hydroxybutylic acid | Boc, Cbz, or other carbamate protecting groups |
| Reduction | Carboxylic acid to primary alcohol | Sodium borohydride or other reducing agents |
| Activation | Halogenation of primary alcohol | Halogen acids (HX), sulfuric acid, or fatty acids |
| Cyclization | Intramolecular amine cyclization | Base (Na2CO3, K2CO3, NaOH, etc.), solvent (water, C1-C4 alcohols) |
Introduction of the 2,4-Dichlorobenzyl Group
The N-substitution with the 2,4-dichlorobenzyl moiety is typically achieved via nucleophilic substitution or reductive amination:
Reductive Amination: The pyrrolidin-3-ol intermediate reacts with 2,4-dichlorobenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) and a Lewis acid catalyst (e.g., Ti(OiPr)4) to selectively form the N-benzylated product. This method ensures stereoselectivity and high yields.
Direct Alkylation: Alternatively, the free amine of pyrrolidin-3-ol can be alkylated with 2,4-dichlorobenzyl halides under basic conditions.
| Method | Key Reagents | Notes |
|---|---|---|
| Reductive amination | 2,4-Dichlorobenzaldehyde, NaBH3CN, Ti(OiPr)4 | Stereoselective, high yield, mild conditions |
| Direct alkylation | 2,4-Dichlorobenzyl chloride/bromide, base | Requires careful control to avoid overalkylation |
Protecting Group Strategies and Cyclization Conditions
Protecting groups such as Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) are commonly employed to mask the amine functionality during intermediate steps to improve selectivity and yield.
- Cyclization to form the pyrrolidine ring is often conducted under acidic or basic conditions depending on the substrate and protecting groups used.
- Solvents such as methanol, ethanol, or water mixtures are preferred for cyclization steps.
- Bases like Na2CO3, K2CO3, NaOH, or organic bases such as triethylamine (TEA) facilitate ring closure by deprotonating intermediates.
Detailed Reaction Conditions and Yields
A representative synthetic sequence for preparing optically pure (S)-3-hydroxypyrrolidine, a precursor to this compound, is summarized below:
| Step | Conditions | Yield / Purity | Remarks |
|---|---|---|---|
| Esterification | Alcohol (C1-C12), halogen acid, 0-150°C | High yield; consecutive steps possible | Avoids intermediate purification |
| Lactam cyclization | Acidic conditions, reflux | Efficient cyclization | Forms lactam intermediate |
| Amide reduction | Reducing agent (e.g., NaBH4), mild temp | High yield | Converts lactam to pyrrolidine ring |
| Amine deprotection | Acidic hydrolysis (HCl, pH < 1.2) | Quantitative | Prepares free amine for N-substitution |
| N-Benzylation | 2,4-Dichlorobenzaldehyde, NaBH3CN, Ti(OiPr)4 | High stereoselectivity, good yield | Key step for final compound formation |
Summary Table of Preparation Methods
| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Advantages |
|---|---|---|---|
| Pyrrolidine ring formation | Amine cyclization from hydroxy amino acid | Base (Na2CO3, K2CO3), alcohol/water solvent | Economical, industrially scalable, optically pure product |
| Amine protection/deprotection | Boc, Cbz groups | Acidic or basic conditions | Improves selectivity and yield |
| Activation of alcohol | Halogenation (Cl, Br, I) | Halogen acids, sulfuric acid | Facilitates cyclization |
| Reductive amination (N-benzylation) | NaBH3CN, Lewis acid (Ti(OiPr)4) | Mild conditions, stereoselective | High yield, stereochemical control |
| Direct alkylation | Alkyl halides + base | Controlled conditions to avoid overalkylation | Simpler but less stereoselective |
Research Findings and Industrial Relevance
- The preparation methods described allow for the production of chemically and optically pure this compound or its intermediates, which are valuable in pharmaceutical synthesis, including calcium antagonists and antibiotics.
- The use of optically active starting materials and selective reductive amination ensures high stereochemical purity, critical for biological activity.
- Industrial-scale processes benefit from the avoidance of hazardous intermediates (e.g., azides) and simplified purification steps such as distillation under reduced pressure.
- Protecting group strategies and solvent/base choices are optimized to maximize yield and purity while minimizing side reactions and decomposition.
Q & A
Q. What are the optimal laboratory-scale synthesis routes for 1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol?
A multi-step approach is typically employed:
- Step 1 : React pyrrolidin-3-ol with 2,4-dichlorobenzyl chloride in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (K₂CO₃ or NaH) to facilitate nucleophilic substitution. Heating at 80–120°C for 12–24 hours improves yield .
- Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) to achieve >95% purity .
- Yield Optimization : Use a 1.2–1.5 molar excess of 2,4-dichlorobenzyl chloride and inert atmosphere (N₂/Ar) to minimize side reactions .
Q. How can researchers characterize the structural integrity of this compound?
- NMR Spectroscopy : Confirm the benzyl group substitution via aromatic proton signals (δ 7.2–7.5 ppm, doublets for 2,4-dichloro pattern) and pyrrolidine protons (δ 3.0–3.5 ppm for N-CH₂ and δ 1.8–2.2 ppm for pyrrolidine ring protons) .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (+0.1% formic acid) to verify purity and molecular ion peaks ([M+H]+ ≈ 287.0) .
- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% deviation) .
Q. What purification strategies mitigate common byproducts during synthesis?
- Byproduct Identification : TLC or LC-MS can detect unreacted starting materials (e.g., free pyrrolidin-3-ol) or di-alkylated side products.
- Chromatographic Separation : Use gradient elution (5–40% ethyl acetate in hexane) to resolve polar impurities .
- Crystallization : Ethanol/water (3:1 v/v) selectively precipitates the target compound due to its lower solubility compared to byproducts .
Advanced Research Questions
Q. How does the stereochemistry of pyrrolidin-3-ol influence biological activity, and what methods separate enantiomers?
- Stereochemical Impact : The (3S) or (3R) configuration affects binding to chiral targets (e.g., enzymes or receptors). For example, (3S)-enantiomers may show higher affinity for CNS targets .
- Enantiomer Separation :
- Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to resolve enantiomers .
- Enzymatic Resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer, enabling kinetic separation .
Q. What strategies validate structure-activity relationships (SAR) for derivatives of this compound?
- Substituent Variation : Synthesize analogs with modified benzyl groups (e.g., 3,5-dichloro or 2-fluoro-4-chloro) and test in bioassays (e.g., receptor binding or enzyme inhibition) .
- Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical interactions (e.g., hydrogen bonding via the hydroxyl group) .
- Data Analysis : Compare IC₅₀ values and ligand efficiency metrics to prioritize lead compounds .
Q. How does the compound’s stability under acidic/basic conditions inform formulation studies?
Q. What computational methods predict synthetic feasibility and reactivity?
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys suggest precursors (e.g., 2,4-dichlorobenzyl chloride and pyrrolidin-3-ol) and reaction pathways (SN2 or Mitsunobu) .
- DFT Calculations : Model transition states to predict regioselectivity during benzylation or side reactions .
- Solvent Optimization : COSMO-RS simulations identify solvents (e.g., DMF) that maximize yield by stabilizing intermediates .
Methodological Notes
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
